![molecular formula C16H15N3O5 B2865489 (1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726152-43-8](/img/structure/B2865489.png)
(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives on heating in a solvent or under solvent-free conditions at 190–195°C . The alkylation of cyanuric acid with chloroacetonitrile in DMF in the presence of triethylamine has also been described .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-d]pyrimidin-5-yl moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains three keto groups (C=O), a benzyl group (C6H5CH2-), and an acetic acid moiety (-COOH) .Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For instance, the reaction of 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives with nucleophiles in aqueous medium involved opening of the triazinane ring with elimination of carbonyl group, followed by recyclization to 1-carbamoylhydantoins .科学的研究の応用
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2000) explored the design, synthesis, and structural analysis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent, including the N7-benzylated analogue of the compound. This research highlighted the compound's inhibitory effects against TS and DHFR from various sources, suggesting its potential as an antitumor agent (Gangjee et al., 2000).
Synthesis of Heterocyclic Systems
Toplak et al. (1999) utilized a related compound in the synthesis of heterocyclic systems. They employed methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing various heterocyclic compounds, which demonstrates the versatility of this chemical structure in synthesizing complex molecular architectures (Toplak et al., 1999).
Reactions of Pyrimidine Compounds
Aslanoğlu et al. (2007) investigated the reactions of pyrimidine compounds, including the synthesis of various thioxopyrimidine derivatives. Their work contributed to understanding the chemical properties and potential applications of pyrimidine compounds in medicinal chemistry (Aslanoğlu et al., 2007).
Interactions with Metal Ions
Dendrinou-Samara et al. (1998) studied complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including derivatives of the compound . This research indicated the potential for developing new metal-based therapeutic agents (Dendrinou-Samara et al., 1998).
Synthesis and Functionalization of Pyrrolo[2,3-d]pyrimidines
Gangjee et al. (2005) designed and synthesized novel classical antifolates using the pyrrolo[2,3-d]pyrimidine scaffold. They evaluated these as dual inhibitors of dihydrofolate reductase and thymidylate synthase, offering insights into the potential use of these compounds in cancer therapy (Gangjee et al., 2005).
Synthesis of Pyrrol-2-ylsulfanyl Alkanoic Acids
Rudyakova et al. (2008) synthesized (1-Benzyl-1H-pyrrol-2-ylsulfanyl)acetic acid and related compounds, highlighting the synthetic possibilities of these structures in organic chemistry (Rudyakova et al., 2008).
Pyrimidin-5-yl Acetic Acid Derivatives
Bahekar and Shinde (2004) synthesized and evaluated the anti-inflammatory activity of pyrimidin-5-yl-acetic acid derivatives. Their work contributes to the exploration of new therapeutic agents in the treatment of inflammation (Bahekar and Shinde, 2004).
将来の方向性
Future research could focus on elucidating the biological activities of this compound and related structures. This could involve in vitro and in vivo studies to determine their potential as therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their reactivity and physical and chemical properties .
特性
IUPAC Name |
2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANXJOWCZATGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

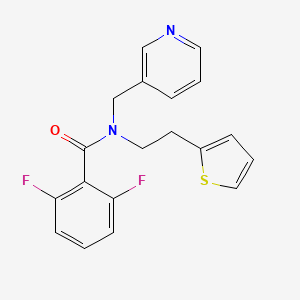
![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)
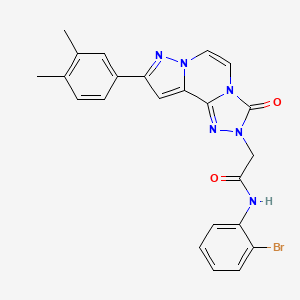

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)


![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)
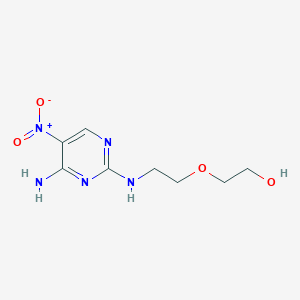
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)

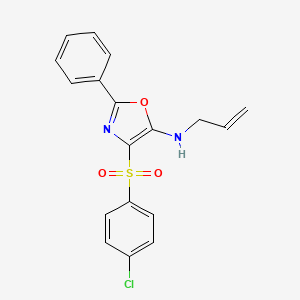
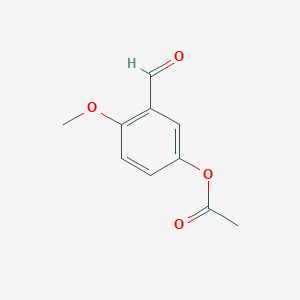
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)